molecular formula C22H21N3O3S2 B14147844 (4-(piperidin-1-ylsulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone CAS No. 5681-74-3

(4-(piperidin-1-ylsulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone

Cat. No.: B14147844
CAS No.: 5681-74-3
M. Wt: 439.6 g/mol
InChI Key: VVVIBEBQQOXKCG-UHFFFAOYSA-N
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Description

The compound (4-(piperidin-1-ylsulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone is a complex organic molecule that features a combination of sulfonyl, phenyl, prop-2-yn-1-ylthio, and benzo[d]imidazol-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(piperidin-1-ylsulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone typically involves multiple steps:

    Formation of the benzo[d]imidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the prop-2-yn-1-ylthio group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with prop-2-yn-1-ylthiol.

    Attachment of the piperidin-1-ylsulfonylphenyl group: This can be done through a sulfonylation reaction where piperidine is reacted with a sulfonyl chloride derivative of phenyl.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

(4-(piperidin-1-ylsulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The prop-2-yn-1-ylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine or chloromethyl methyl ether (MOMCl) under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

(4-(piperidin-1-ylsulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-(piperidin-1-ylsulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone depends on its application:

    Biological Systems: It may interact with specific proteins or enzymes, altering their function. The sulfonyl group can form strong interactions with amino acid residues, while the benzo[d]imidazole core can intercalate with DNA.

    Chemical Reactions: Acts as a nucleophile or electrophile depending on the reaction conditions.

Comparison with Similar Compounds

(4-(piperidin-1-ylsulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone: can be compared with other compounds like:

This compound’s uniqueness lies in its combination of functional groups, which provides a versatile platform for various chemical modifications and applications.

Properties

CAS No.

5681-74-3

Molecular Formula

C22H21N3O3S2

Molecular Weight

439.6 g/mol

IUPAC Name

(4-piperidin-1-ylsulfonylphenyl)-(2-prop-2-ynylsulfanylbenzimidazol-1-yl)methanone

InChI

InChI=1S/C22H21N3O3S2/c1-2-16-29-22-23-19-8-4-5-9-20(19)25(22)21(26)17-10-12-18(13-11-17)30(27,28)24-14-6-3-7-15-24/h1,4-5,8-13H,3,6-7,14-16H2

InChI Key

VVVIBEBQQOXKCG-UHFFFAOYSA-N

Canonical SMILES

C#CCSC1=NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4

Origin of Product

United States

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